molecular formula C18H15Cl2N3O2 B7700321 N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7700321
M. Wt: 376.2 g/mol
InChI Key: MGJIWWRATPOMGU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP belongs to a class of compounds known as oxadiazoles, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it has been shown to involve the inhibition of specific proteins and enzymes. In the case of VGLUT1 inhibition, this compound has been shown to bind to the luminal domain of the transporter, preventing the uptake of glutamate into synaptic vesicles. In cancer cells, this compound has been suggested to inhibit mitochondrial respiration by targeting complex III of the electron transport chain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neurosciences, this compound has been shown to decrease glutamate release and reduce excitatory synaptic transmission. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. This compound has also been shown to exhibit anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its high potency and selectivity for specific targets. However, this compound also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacological properties.

Future Directions

There are several future directions for the research and development of N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective VGLUT1 inhibitors for the treatment of neurological disorders. Another area of interest is the development of this compound derivatives with improved pharmacological properties for the treatment of cancer. Additionally, this compound may have potential applications in other areas of research, such as inflammation and infectious diseases.

Synthesis Methods

The synthesis of N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and 3,4-dichloroaniline. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity this compound in good yields.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neurosciences, this compound has been shown to be a potent and selective inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate from presynaptic neurons. This inhibition of VGLUT1 has been shown to decrease glutamate release and reduce excitatory synaptic transmission. In cancer research, this compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action of this compound in cancer cells is not fully understood, but it has been suggested that it may involve the inhibition of mitochondrial respiration. In drug discovery, this compound has been used as a lead compound for the development of novel VGLUT1 inhibitors and anticancer agents.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-11-4-2-3-5-13(11)18-22-17(25-23-18)9-8-16(24)21-12-6-7-14(19)15(20)10-12/h2-7,10H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJIWWRATPOMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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